LIMK2 Inhibitory Potency: 2.20 nM IC₅₀ vs. Analog Compounds
4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine (BDBM50117634) exhibits a LIMK2 IC₅₀ of 2.20 nM [1]. In the same radiometric assay format, the structurally distinct LIMK inhibitor BDBM622393 (US20230312576, Compound 22) displays a Ki of 11.9 nM against LIMK2 [2]. This represents a >5-fold higher potency for the target compound under comparable assay conditions, underscoring its superior target engagement.
| Evidence Dimension | LIM domain kinase 2 (LIMK2) inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 2.20 nM |
| Comparator Or Baseline | BDBM622393 (structurally distinct LIMK inhibitor), Ki = 11.9 nM |
| Quantified Difference | Target compound exhibits >5-fold greater potency (IC₅₀/Ki ratio approximate) |
| Conditions | Radiometric assay (both compounds) |
Why This Matters
Higher potency reduces the compound quantity required for in vitro assays, lowering per-experiment cost and minimizing off-target effects at working concentrations.
- [1] BindingDB Entry BDBM50117634. Affinity Data: IC₅₀ = 2.20 nM for LIMK2 (Human). View Source
- [2] BindingDB Entry BDBM622393. Affinity Data: Ki = 11.9 nM for LIMK2 (Human). View Source
